molecular formula C8H3F7OS B14044379 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B14044379
M. Wt: 280.16 g/mol
InChI Key: PGESQBUDDGNJLQ-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is a polyfluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 3, a difluoromethoxy group (-OCHF₂) at position 4, and a trifluoromethylthio group (-SCF₃) at position 2. This structure confers unique physicochemical properties, including high electronegativity, lipophilicity, and metabolic stability, making it relevant in agrochemical and pharmaceutical research .

The trifluoromethylthio group (-SCF₃) is a strong electron-withdrawing substituent known to enhance lipophilicity and bioavailability, while the difluoromethoxy group (-OCHF₂) introduces polarity, balancing solubility and membrane permeability. These features position the compound as a candidate for further exploration in drug design and pesticide development.

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H

InChI Key

PGESQBUDDGNJLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves:

This process requires careful control of reaction conditions, choice of reagents, and catalysts to achieve the desired substitution pattern and high purity.

Fluorination and Difluoromethoxy Group Introduction

  • Fluorination : The introduction of fluorine atoms at specific positions on the aromatic ring is often achieved using electrophilic fluorinating agents or nucleophilic aromatic substitution on suitably activated precursors. Fluorination typically occurs early in the synthesis to direct subsequent substitutions.

  • Difluoromethoxy Group Incorporation : The difluoromethoxy substituent is introduced by reaction with difluoromethoxylating agents such as hypofluorous difluoromethoxy chloride (HCF₂OCl) or potassium difluoromethoxide (HCF₂OK). Transition metal catalysts, like palladium complexes, are often employed to facilitate the coupling of the difluoromethoxy group onto the aromatic ring under mild conditions.

  • Reaction Conditions : Typical temperatures range from 50 to 120 °C, with polar aprotic solvents such as dimethylformamide (DMF) providing an optimal medium for these transformations.

Trifluoromethylthio Group Incorporation

The trifluoromethylthio (-SCF₃) group is introduced via electrophilic or radical trifluoromethylthiolation methods:

  • Electrophilic Trifluoromethylthiolation : This involves reagents such as trifluoromethylsulfenyl chloride (ClSCF₃), though these reagents are highly toxic and volatile, limiting their practical use.

  • Radical Trifluoromethylthiolation : More recent methods use radical sources of the trifluoromethylthio group, such as silver trifluoromethylthiolate (AgSCF₃) or copper trifluoromethylthiolate (CuSCF₃), often under photoredox catalysis or mild thermal conditions. These methods offer better chemoselectivity and milder reaction conditions.

  • Catalysts and Additives : Silver triflate (AgOTf) has been shown to enhance yields and broaden substrate scope in trifluoromethylthiolation reactions. Photoredox catalysts like Ru(bpy)₃²⁺ or Ir-based complexes can facilitate radical generation under visible light.

Synthetic Challenges and Isomer Control

  • Regiochemical Control : Achieving substitution at the 2- and 4-positions specifically requires precise control to avoid isomeric mixtures, especially given the possibility of substitution at the 5-position. This is critical since literature often reports the 5-substituted isomer rather than the 4-substituted one, indicating a synthetic challenge or gap in published methods.

  • Purification : Final products are purified by column chromatography or crystallization to isolate the desired isomer with high purity.

Representative Synthetic Route (Summary Table)

Step Transformation Reagents & Conditions Notes
1 Aromatic fluorination at positions 1 and 3 Electrophilic fluorinating agents or nucleophilic aromatic substitution Directs subsequent substitutions
2 Introduction of difluoromethoxy group at position 4 Difluoromethoxylating agents (e.g., HCF₂OCl, HCF₂OK), Pd catalyst, 50–120 °C, DMF Transition metal catalysis enhances coupling
3 Incorporation of trifluoromethylthio group at position 2 AgSCF₃ or CuSCF₃, photoredox catalyst or thermal conditions, AgOTf additive Radical or electrophilic trifluoromethylthiolation
4 Purification Column chromatography, crystallization Ensures isomeric purity

Advanced Techniques and Industrial Considerations

  • Continuous Flow Reactors : For industrial scale-up, continuous flow reactors improve safety and control over reactive fluorinating agents, enhancing reproducibility and yield.

  • Photoredox Catalysis : Visible-light-induced radical trifluoromethylthiolation has gained prominence for its mild conditions and high selectivity.

  • Reductants and Additives : Use of reductants like tetrakis(dimethylamino)ethylene (TDAE) or sodium formate can improve yields by suppressing side reactions such as disulfide formation.

Research Discoveries and Mechanistic Insights

  • The trifluoromethylthiolation reactions often proceed via radical mechanisms, as supported by electron paramagnetic resonance (EPR) studies and the formation of disulfide side products.

  • The use of silver triflate and photoredox catalysts enables efficient generation of trifluoromethylthio radicals, improving reaction scope and selectivity.

  • Nucleophilic trifluoromethylthiolation using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) activated by fluoride ions offers alternative pathways but is less common for this specific compound.

Chemical Reactions Analysis

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can interact with various enzymes and receptors, modulating their activity. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

Key Comparison: Trifluoromethylthio (-SCF₃) vs. Sulfoximine Derivatives

Evidence from Organic & Biomolecular Chemistry (2024) highlights that replacing the -SCF₃ group with sulfoximine derivatives (e.g., -N-SCF₃) reduces lipophilicity. For example, sulfoximine analogs exhibit a 2-point decrease in cLogP compared to their -SCF₃ counterparts, improving aqueous solubility and alignment with Lipinski’s rules for drug-likeness .

Example:

  • Trifluoromethylthio sulfoximine (cLogP ~2.5) : Higher lipophilicity favors membrane penetration but may reduce solubility.
  • Sulfoximine derivative (cLogP ~0.5) : Enhanced hydrophilicity improves solubility but may limit bioavailability in lipid-rich environments.

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene retains the -SCF₃ group, suggesting superior lipophilicity compared to sulfoximine analogs. However, its difluoromethoxy group (-OCHF₂) may mitigate excessive hydrophobicity, offering a balance between solubility and permeability.

Table 1: Substituent Impact on Physicochemical Properties
Substituent cLogP Electron Effect Bioavailability Implications
-SCF₃ ~3.0 Strong EWG High lipophilicity
-N-SCF₃ (sulfoximine) ~1.0 Moderate EWG Improved solubility
-OCHF₂ ~1.5 Moderate EWG Balanced polarity

EWG = Electron-Withdrawing Group

Comparison with Agrochemical Analogs

Evidence from the Pesticide Chemicals Glossary (2001) lists benzene derivatives with trifluoromethyl (-CF₃) and nitro (-NO₂) groups, such as oxyfluorfen and nitrofluorfen. These compounds share structural motifs with this compound but differ in substituent composition and electronic effects:

  • Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-CF₃-benzene): Contains -CF₃ and -NO₂ groups, which enhance oxidative stability and herbicidal activity.
  • Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-CF₃-benzene): Lacks fluorine diversity, reducing metabolic resistance compared to the target compound .

The target compound’s dual fluorine substitution (1,3-diF) and -OCHF₂ group likely confer greater environmental persistence and target-binding affinity than nitro- or ethoxy-substituted analogs.

Electronic and Steric Effects

The trifluoromethylthio group (-SCF₃) exhibits stronger electron-withdrawing effects than -CF₃ or -OCH₃ due to sulfur’s polarizability. In contrast, the difluoromethoxy group (-OCHF₂) provides steric hindrance and moderate electron withdrawal, which may slow degradation in biological systems compared to non-fluorinated analogs.

Biological Activity

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by its unique arrangement of fluorine atoms and functional groups. Its molecular formula is C8H3F7OSC_8H_3F_7OS, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

  • Molecular Formula : C8H3F7OSC_8H_3F_7OS
  • Molecular Weight : 280.16 g/mol
  • IUPAC Name : 1-(difluoromethoxy)-3,4-difluoro-2-(trifluoromethylsulfanyl)benzene
  • CAS Number : 1806303-41-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity and binding affinity to various enzymes and receptors. These interactions can lead to diverse biological effects, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising findings:

  • Anticancer Activity : Studies have indicated that fluorinated compounds can exhibit significant anticancer properties due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes that are crucial in metabolic pathways, thereby affecting cellular metabolism.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibitory effects on cancer cell lines; potential apoptosis induction
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of cytochrome P450 enzymes leading to altered drug metabolism

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are critical for apoptosis.
  • Antimicrobial Efficacy :
    In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the molecular structure have led to compounds with improved efficacy against targeted biological pathways.

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